molecular formula C8H12O4 B12971434 Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate

Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate

Cat. No.: B12971434
M. Wt: 172.18 g/mol
InChI Key: YBRXZUCWNYTTGZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group at the 5-position and an ethyl acetate group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the esterification of 5-oxotetrahydrofuran-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 5-oxotetrahydrofuran-2-carboxylic acid and ethanol.

    Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Amines or other nucleophiles in the presence of a base.

Major Products Formed

    Hydrolysis: 5-oxotetrahydrofuran-2-carboxylic acid and ethanol.

    Reduction: Ethyl 2-(5-hydroxytetrahydrofuran-2-yl)acetate.

    Substitution: Amides or other substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as hydrolysis, reduction, or substitution. In biological systems, its mechanism of action may involve interaction with specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate can be compared with other similar esters, such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the tetrahydrofuran ring and the ketone group. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other esters may not fulfill.

List of Similar Compounds

    Ethyl acetate: Commonly used as a solvent in various industrial applications.

    Methyl butyrate: Known for its fruity odor and used in flavoring agents.

    Ethyl propionate: Used in the production of perfumes and as a solvent.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 2-(5-oxooxolan-2-yl)acetate

InChI

InChI=1S/C8H12O4/c1-2-11-8(10)5-6-3-4-7(9)12-6/h6H,2-5H2,1H3

InChI Key

YBRXZUCWNYTTGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC(=O)O1

Origin of Product

United States

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